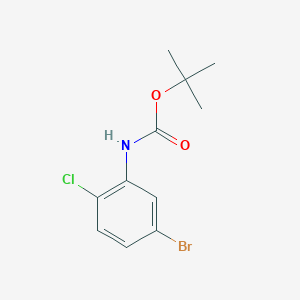

Tert-butyl 5-bromo-2-chlorophenylcarbamate

Description

Contextual Significance of Halogenated Phenylcarbamates in Synthetic Chemistry

Halogenated phenylcarbamates are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their wide-ranging applications. The presence of halogen atoms (such as bromine and chlorine) on the phenyl ring provides reactive handles for a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The carbamate (B1207046) moiety, specifically the tert-butoxycarbonyl (Boc) group in this case, serves as a protecting group for the aniline (B41778) nitrogen. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, a feature that is instrumental in multi-step synthetic sequences. ambeed.com This protective role allows for selective reactions to be carried out at other positions of the molecule without affecting the amino group.

Research Rationale for Investigating Tert-butyl 5-bromo-2-chlorophenylcarbamate

The primary research rationale for investigating this compound lies in its potential as a precursor to a variety of substituted anilines and other complex molecules. The strategic placement of the bromo and chloro substituents on the phenyl ring allows for selective functionalization. For instance, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed coupling reactions can be exploited to introduce different substituents in a stepwise manner.

This targeted approach is of high value in medicinal chemistry for the synthesis of libraries of compounds for drug discovery programs. The ability to systematically modify the structure of a molecule allows researchers to probe structure-activity relationships and optimize the pharmacological properties of lead compounds.

Overview of Current Research Trajectories in Aryl Carbamate Chemistry

Current research in aryl carbamate chemistry is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the application of these compounds in the synthesis of biologically active molecules. Key areas of investigation include:

Development of Novel Catalytic Systems: Researchers are continuously exploring new and more efficient catalysts for the synthesis of aryl carbamates. This includes the use of earth-abundant metals and the design of sophisticated ligands to control selectivity and improve reaction yields.

Application in Cross-Coupling Reactions: Aryl carbamates are increasingly being utilized as coupling partners in various cross-coupling reactions, expanding the toolbox for the synthesis of complex biaryl and heteroaryl structures.

Synthesis of Bioactive Compounds: A significant driver of research in this field is the synthesis of molecules with potential therapeutic applications. Aryl carbamates serve as key intermediates in the synthesis of a wide range of bioactive compounds, including enzyme inhibitors and receptor modulators. nih.govresearchgate.netresearchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign methods for the synthesis of aryl carbamates, including the use of safer solvents and reagents, and minimizing waste generation.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 740806-51-3 |

| Molecular Formula | C₁₁H₁₃BrClNO₂ |

| Molecular Weight | 306.58 g/mol |

| Predicted Boiling Point | 299.9 ± 30.0 °C |

| Predicted Density | 1.484 ± 0.06 g/cm³ |

Note: The boiling point and density are predicted values. concordia.ca

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLKXDQLRIQYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Tert Butyl 5 Bromo 2 Chlorophenylcarbamate

Established Synthetic Routes for Carbamate (B1207046) Formation

Traditional methods for synthesizing aryl carbamates, including tert-butyl 5-bromo-2-chlorophenylcarbamate, often rely on the reaction of an amine with a suitable carbonyl source. These routes are well-documented and provide reliable access to the target compound.

Amination and Acylation Strategies Utilizing Phenylamine Derivatives

The synthesis of this compound typically begins with the precursor 5-bromo-2-chloroaniline (B183919). chemicalbook.com This phenylamine derivative serves as the nitrogen source for the carbamate. The core of this strategy is the acylation of the amino group. In this reaction, the lone pair of electrons on the nitrogen atom of 5-bromo-2-chloroaniline attacks a carbonyl carbon, leading to the formation of the C-N bond characteristic of the carbamate. chemicalbook.com

This acylation can be achieved using various reagents. One common approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which provides the tert-butoxycarbonyl group. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Alternative methods might involve the use of tert-butyl chloroformate, although this reagent is generally more reactive and may require more stringent reaction conditions to avoid side reactions. The choice of solvent and base is crucial for optimizing the yield and purity of the final product.

Application of Di-tert-butyldicarbonate (Boc₂O) in N-tert-Butoxycarbonylation

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. This process, known as N-tert-butoxycarbonylation, is a highly efficient method for the synthesis of tert-butyl carbamates like this compound. derpharmachemica.comorganic-chemistry.org

The reaction of 5-bromo-2-chloroaniline with Boc₂O proceeds under mild conditions, often at room temperature. A variety of catalysts can be employed to facilitate this transformation, including both homogeneous and heterogeneous systems. researchgate.net The reaction is generally clean, with the primary byproducts being tert-butanol (B103910) and carbon dioxide, which are easily removed from the reaction mixture. The high chemoselectivity of Boc₂O for the amino group makes it an ideal reagent, even in the presence of other potentially reactive functional groups. researchgate.net The stability of the resulting N-Boc protected amine allows for further synthetic manipulations if required. nih.gov

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of aryl carbamates has benefited significantly from these advancements.

Transition-Metal Catalysis (e.g., Palladium, Copper) in C-N Coupling

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-nitrogen bonds. researchgate.netresearchgate.net These methods, often referred to as cross-coupling reactions, allow for the direct formation of N-aryl carbamates from aryl halides and a carbamate source. For the synthesis of this compound, this could involve the coupling of an appropriately substituted aryl halide with tert-butyl carbamate.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. acs.org These reactions typically employ a palladium catalyst in conjunction with a specialized ligand to facilitate the C-N bond-forming step. mit.edu Copper-catalyzed systems, often referred to as Ullmann-type couplings, provide an alternative and sometimes complementary approach. researchgate.net These catalytic methods can offer advantages in terms of substrate scope and functional group tolerance compared to traditional methods. nih.gov

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium (e.g., Pd₂(dba)₃ with XPhos) | Base (e.g., NaOtBu), organic solvent (e.g., toluene), elevated temperature | High efficiency, broad substrate scope, good functional group tolerance. acs.org | Cost of palladium and ligands, sensitivity to air and moisture. |

| Copper (e.g., CuI with a ligand) | Base (e.g., K₂CO₃), polar solvent (e.g., DMF), higher temperatures | Lower cost compared to palladium, effective for certain substrates. researchgate.net | Often requires higher temperatures, may have narrower substrate scope. |

Heterogeneous Catalysis (e.g., Nano-γ-Fe₂O₃) for Amine Protection

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. researchgate.net In the context of N-tert-butoxycarbonylation, various solid-supported catalysts have been developed to facilitate the reaction between an amine and Boc₂O. derpharmachemica.com

One notable example is the use of nano-γ-Fe₂O₃ as a magnetically recoverable catalyst. These nanoparticles provide a high surface area for the reaction to occur and can be easily removed from the reaction mixture using an external magnet. This simplifies the workup procedure and allows for the catalyst to be recycled and reused multiple times without significant loss of activity. Other heterogeneous catalysts, such as Amberlyst resins and silica-supported reagents, have also been successfully employed for the Boc protection of amines. researchgate.netacsgcipr.org

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Nano-γ-Fe₂O₃ | Solvent-free or mild solvent, room temperature | Magnetically separable, reusable, environmentally benign. | derpharmachemica.com |

| Amberlyst A21 | Solvent-free, room temperature | Mild basic resin, high conversion, short reaction times. researchgate.net | researchgate.net |

| Silica Gel-Supported Sodium Hydrogen Sulfate | Mild solvent (e.g., CH₂Cl₂), room temperature | Selective for aromatic amines, easy to handle solid catalyst. | acsgcipr.org |

Organocatalytic Methods for Stereoselective Synthesis of Related Structures

While the direct synthesis of the achiral this compound does not require stereocontrol, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral carbamates and related structures. nih.gov These methods utilize small organic molecules as catalysts to induce enantioselectivity in a variety of chemical transformations.

For instance, chiral organocatalysts have been employed in the asymmetric allylation of imines to produce chiral homoallylic amines, which can be precursors to chiral carbamates. nih.gov Similarly, organocatalytic approaches have been developed for the enantioselective synthesis of halogenated compounds, which could be relevant for the synthesis of chiral analogs of the title compound. researchgate.net While not directly applied to the synthesis of this compound itself, these organocatalytic methods highlight the potential for creating structurally complex and stereochemically defined carbamates for various applications. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on environmentally benign chemical processes has spurred research into greener synthetic routes for valuable chemical intermediates. The synthesis of this compound is increasingly being scrutinized through the lens of green chemistry, focusing on solvent choice, waste reduction, and the use of sustainable catalytic systems.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. In the context of producing this compound, efforts have been made to replace these with more environmentally friendly alternatives. While specific solvent-free or aqueous-based syntheses for this exact compound are not extensively detailed in publicly available literature, general methodologies for the N-tert-butoxycarbonylation (Boc protection) of anilines provide a framework for greener approaches.

The reaction of 5-bromo-2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) is the most direct route to the target compound. Research on similar haloanilines has demonstrated the feasibility of conducting this reaction in aqueous media or even under solvent-free conditions. organic-chemistry.org Aqueous systems can facilitate the reaction, sometimes eliminating the need for a catalyst, and simplify product isolation through precipitation or extraction. organic-chemistry.org Solvent-free reactions, often carried out by neat mixing of the reactants, represent an ideal green chemistry scenario by completely eliminating solvent waste. These reactions can be facilitated by grinding or gentle heating.

Table 1: Comparison of Reaction Media for N-Boc Protection of Anilines

| Reaction Medium | Advantages | Disadvantages |

|---|---|---|

| Organic Solvents (e.g., Dichloromethane (B109758), THF) | Good solubility of reactants, well-established procedures. | Often toxic, volatile, and contribute to waste streams. |

| Aqueous Medium | Environmentally benign, non-flammable, low cost. | May require phase-transfer catalysts for poorly soluble substrates. |

| Solvent-Free | Eliminates solvent waste, can lead to faster reaction times. | May require specialized equipment (e.g., ball milling) or heating. |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound from 5-bromo-2-chloroaniline and di-tert-butyl dicarbonate can be analyzed for its atom economy.

The reaction proceeds as follows:

C₆H₅BrClN + (C₅H₉O₂)₂O → C₁₁H₁₃BrClNO₂ + C₄H₉OH + CO₂

The by-products of this reaction are tert-butanol and carbon dioxide. While carbon dioxide is a gas and tert-butanol is a relatively benign alcohol, they still constitute waste. The theoretical atom economy can be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

This calculation highlights the inherent inefficiency of using di-tert-butyl dicarbonate as a Boc-protecting agent, as a significant portion of the reagent's mass is not incorporated into the final product. primescholars.com Strategies to minimize waste focus on optimizing the reaction to prevent the formation of side products and developing methods for the recovery and reuse of solvents and catalysts.

Reusable Catalytic Systems for Sustainable Production

To enhance the sustainability of the synthesis, the use of reusable catalysts is a key strategy. While the uncatalyzed reaction between an amine and di-tert-butyl dicarbonate can proceed, it is often slow. Various catalysts have been developed to accelerate the N-Boc protection of anilines. For the synthesis of this compound, heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse.

Optimization Studies for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and energy consumption.

Reaction Condition Screening (Temperature, Solvent, Concentration)

The synthesis of this compound is sensitive to various reaction conditions. A systematic screening of these parameters is essential for developing an efficient protocol.

Temperature: The rate of the reaction between 5-bromo-2-chloroaniline and di-tert-butyl dicarbonate is temperature-dependent. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Room temperature is often a good starting point, with adjustments made based on the observed reaction rate and purity of the product.

Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and acetonitrile (B52724) are commonly used. The polarity and solvating power of the solvent can affect the reactivity of the amine and the stability of the intermediates.

Concentration: The concentration of the reactants can impact the reaction rate. Higher concentrations may lead to faster reactions but can also increase the likelihood of side reactions.

Table 2: Illustrative Reaction Condition Screening for N-Boc Protection

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 25 | 12 | 85 |

| 2 | Tetrahydrofuran | 25 | 12 | 88 |

| 3 | Acetonitrile | 25 | 12 | 82 |

This table is illustrative and based on general principles of N-Boc protection; specific data for the target compound is limited.

Catalyst Loading and Ligand Optimization

When a catalytic approach is employed, the amount of catalyst (catalyst loading) is a critical parameter to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and yield, thereby reducing costs and minimizing potential contamination of the product.

In cases where a metal-based catalyst is used, the choice of ligand can have a profound effect on the catalyst's activity and selectivity. While the direct N-Boc protection of 5-bromo-2-chloroaniline typically does not require a ligand-coordinated metal catalyst, related cross-coupling reactions that might be used to synthesize precursors often do. For such reactions, a screening of different ligands (e.g., phosphine-based or N-heterocyclic carbene ligands) would be necessary to identify the optimal combination for the desired transformation.

Process Efficiency and Yield Enhancement Strategies for this compound

The industrial and laboratory-scale synthesis of this compound is critically dependent on strategies that maximize process efficiency and product yield. The primary route to this compound involves the protection of the amino group of 5-bromo-2-chloroaniline using a tert-butoxycarbonyl (Boc) group. Optimization of this reaction is paramount for economic viability and reduced waste generation. Research into the synthesis of related aryl carbamates provides a framework for enhancing the production of the title compound. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods.

A significant advancement in carbamate synthesis involves moving away from hazardous reagents like phosgene (B1210022) derivatives towards safer alternatives. rsc.org The most common and efficient method for Boc protection is the reaction of the parent aniline (B41778) with di-tert-butyl dicarbonate ((Boc)₂O). nih.gov This reaction is generally high-yielding and clean, but its efficiency can be further improved by careful selection of catalysts, solvents, and reaction temperature.

Strategies for enhancing yield and process efficiency often focus on the following parameters:

Reagent Selection and Stoichiometry: The choice of the Boc-introducing agent and its stoichiometry relative to the aniline substrate is crucial. While (Boc)₂O is widely used, other reagents exist. google.com Using a slight excess of the Boc-donating reagent can drive the reaction to completion, but a large excess can complicate purification and increase costs.

Solvent and Base System: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. A variety of solvents can be employed, including ethers like tetrahydrofuran (THF) and dioxane, as well as acetonitrile. google.comorgsyn.org The choice of base is also important for deprotonating the aniline and facilitating the nucleophilic attack on the Boc-anhydride. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide. nih.govgoogle.com

Temperature and Reaction Time: Carbamate formation is typically conducted at temperatures ranging from 0 °C to room temperature. google.com Lower temperatures can improve selectivity and reduce the formation of byproducts, while elevated temperatures can decrease reaction times. Continuous monitoring of the reaction progress, often by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent product degradation. nih.gov

The following tables summarize key parameters and their impact on the synthesis of tert-butyl carbamates, providing a guide for optimizing the synthesis of this compound.

Table 1: Influence of Reaction Parameters on Carbamate Synthesis

| Parameter | Variation | Impact on Efficiency and Yield |

|---|---|---|

| Boc-Donating Agent | Di-tert-butyl dicarbonate | High reactivity, good yields, commonly used. nih.gov |

| Base | Triethylamine | Organic base, good solubility in organic solvents. nih.gov |

| Sodium Hydroxide | Inorganic base, cost-effective for large-scale synthesis. google.com | |

| Solvent | Tetrahydrofuran (THF) | Good solvent for both aniline and (Boc)₂O. orgsyn.org |

| Acetonitrile | Can facilitate high reaction rates and easy work-up. google.com | |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. google.com |

Table 2: Comparative Yields in Analogous Carbamate Syntheses

| Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | (Boc)₂O, Triethylamine | Not specified | Moderate to Good | nih.gov |

| 2-Bromoethylamine Hydrobromide | (Boc)₂O, Sodium Hydroxide | Methanol (B129727)/Water | 83 | google.com |

| 2-Bromoethylamine Hydrobromide | (Boc)₂O, Triethylamine | Acetonitrile | 82 (crude) | google.com |

Recent developments in synthetic methodology also point towards greener and more efficient catalytic systems. For instance, the use of titanium alkoxides has been shown to facilitate the synthesis of carbamates from amines and carbon dioxide, offering a halogen-free alternative to traditional methods. nih.gov While not yet applied to the specific synthesis of this compound, these innovative approaches suggest future avenues for significant improvements in process efficiency and sustainability.

Chemical Reactivity and Transformation Studies of Tert Butyl 5 Bromo 2 Chlorophenylcarbamate

Selective Deprotection of the N-tert-Butoxycarbonyl Group

The N-tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under acidic conditions. researchgate.netfishersci.co.uk The selective cleavage of this group from tert-butyl 5-bromo-2-chlorophenylcarbamate is a critical step in synthetic pathways requiring a free aniline (B41778) for subsequent reactions.

The most common method for N-Boc deprotection involves treatment with strong acids. semanticscholar.org The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, carbon dioxide, and isobutylene (B52900) (from the tert-butyl cation). acsgcipr.org

Common reagents for this transformation include strong organic or inorganic acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate. semanticscholar.orgmdpi.com

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to RT | Standard, highly effective method. The tert-butyl cation can cause side reactions. acsgcipr.org |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate, 0°C to RT | Often provides the amine as a hydrochloride salt, which can be advantageous for purification and stability. |

| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric amounts in t-BuOAc | Can be used for selective deprotection in the presence of other acid-sensitive groups like tert-butyl esters. researchgate.net |

| Lewis Acids (e.g., TMSI, SnCl₄, ZnBr₂) | Various aprotic solvents | Offer alternative reactivity profiles but can be expensive or require anhydrous conditions. semanticscholar.org |

The presence of electron-withdrawing chloro and bromo substituents on the phenyl ring of this compound can influence the rate of acid-mediated deprotection, though the fundamental mechanism remains the same.

To circumvent the often harsh conditions of strong acids, several milder, catalytic methods for N-Boc deprotection have been developed. These pathways offer improved functional group tolerance and selectivity.

Oxalyl Chloride: A mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol (B129727) at room temperature. nih.govsemanticscholar.orgrsc.org This procedure is notably fast, with reactions involving aromatic substrates often completing within 1-3 hours in high yields. nih.govrsc.org The presence of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, has been observed to accelerate the cleavage of the aryl carbamate (B1207046). nih.gov

Silanes and Magic Blue: A transition-metal-free catalytic protocol employs tris(4-bromophenyl)aminium hexachloroantimonate, known as "Magic Blue" (MB•+), in combination with a hydrosilane such as triethylsilane. nih.gov Magic Blue catalytically activates the Si-H bond, facilitating the cleavage of the C–O bond in the N-Boc group under gentle conditions. nih.govresearchgate.net This method is suitable for a wide array of substrates and avoids the need for high temperatures or strong acids.

Table 2: Selected Catalytic Methods for N-Boc Deprotection

| Catalyst System | Reagents & Conditions | Yield | Key Advantages |

| Oxalyl Chloride | 3 equiv. (COCl)₂ in MeOH, Room Temp, 1-4 h | Up to 90% | Mild conditions, rapid reaction, high yields, tolerant of acid-labile groups. nih.govrsc.orguky.edu |

| Magic Blue / Silane | Catalytic MB•+, Triethylsilane, DCM, Room Temp | Up to 95% | Mild, transition-metal-free, compatible with esters and olefins. nih.gov |

| Iron(III) Catalysis | Catalytic FeCl₃ or Fe(OTf)₃, various solvents | Good to Excellent | Utilizes sustainable and inexpensive iron salts. rsc.orgresearchgate.net |

A significant challenge in multistep synthesis is the removal of a protecting group without affecting other sensitive functionalities within the molecule. In this compound, the key concern is the stability of the carbon-halogen bonds.

Traditional acid-mediated deprotection using reagents like TFA can be problematic for substrates containing other acid-labile groups. nih.gov Furthermore, the highly electrophilic tert-butyl cation generated during the reaction can lead to unwanted side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic sites. acsgcipr.org

In contrast, milder catalytic methods demonstrate superior functional group tolerance. The oxalyl chloride/methanol system has been shown to be compatible with a wide range of functional groups, including those that are typically acid-sensitive. nih.govrsc.org Similarly, the Magic Blue/triethylsilane method is noted for its compatibility with moieties such as esters and olefins, which might not be stable under other deprotection conditions. nih.gov This high degree of tolerance makes these catalytic pathways particularly valuable for complex synthetic routes involving this compound.

Halogen-Directed Chemical Transformations on the Aromatic Ring

The presence of two distinct halogen atoms on the aromatic ring of this compound opens avenues for regioselective functionalization. The differing reactivity of bromine and chlorine atoms, particularly in metal-catalyzed reactions, allows for precise, stepwise modifications of the molecular scaffold.

Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the cumulative directing effects of the existing substituents: the N-Boc protected amino group, the chlorine atom, and the bromine atom.

-NHBoc group: This is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring.

-Cl and -Br groups: These are deactivating, ortho-, para-directing groups. They withdraw electron density through induction but can donate electron density through resonance.

The combined effect of these groups dictates that the most favorable position for an incoming electrophile is ortho to the powerful activating -NHBoc group (C6 position) and meta to both the chloro and bromo groups. The para position relative to the -NHBoc group is already substituted with bromine. Therefore, electrophilic substitution reactions are predicted to occur with high regioselectivity at the C6 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A key principle enabling regioselective functionalization of dihalogenated substrates is the difference in reactivity of the carbon-halogen bonds during the initial oxidative addition step to the Pd(0) catalyst. The general order of reactivity is C-I > C-Br > C-Cl. nih.gov

For this compound, this reactivity difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron reagent. It is highly plausible that this compound would selectively react at the C5-Br position with a variety of boronic acids or esters under standard Pd-catalyzed conditions to yield 5-aryl-2-chlorophenylcarbamate derivatives. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Selective reaction at the C5-Br position of the title compound with various alkenes would produce 5-alkenyl-2-chlorophenylcarbamate derivatives, preserving the chlorine atom for further chemistry. mdpi.comyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be selectively coupled at the C5-Br position with terminal alkynes to afford 5-alkynyl-2-chlorophenylcarbamate products. researchgate.net

Table 3: Predicted Regioselective Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product at C5-Position | Typical Catalyst System |

| Suzuki | Aryl/Vinyl Boronic Acid | Aryl or Vinyl group | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with a base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Alkenyl group | Pd(OAc)₂ or other Pd(0) sources with a phosphine (B1218219) ligand and a base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | Alkynyl group | Pd(PPh₃)₄/CuI with an amine base (e.g., Et₃N, piperidine) |

This inherent regioselectivity makes this compound a versatile building block, allowing for the stepwise and controlled introduction of different substituents onto the aromatic ring.

Reductive Debromination and Dechlorination Studies

The phenyl ring of this compound is substituted with both bromine and chlorine atoms. The carbon-halogen bond strength generally follows the trend C-Cl > C-Br, suggesting that the carbon-bromine bond is more susceptible to cleavage. organic-chemistry.org Reductive dehalogenation of aryl halides is a well-established transformation, often catalyzed by transition metals like palladium. acs.orgnih.govnih.govmdpi.com

Catalytic hydrogenation is a common method for the reductive removal of halogens from aromatic rings. For instance, aryl bromides can be selectively reduced in the presence of chloro substituents using palladium-on-carbon (Pd/C) as a catalyst under neutral conditions. organic-chemistry.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. bibliotekanauki.pl Therefore, it is anticipated that under controlled catalytic hydrogenation conditions, this compound would preferentially undergo debromination to yield Tert-butyl 2-chlorophenylcarbamate.

Complete dehalogenation to form Tert-butyl phenylcarbamate would likely require more forcing reaction conditions. Bimetallic systems, such as Pd/Fe, have been shown to be effective for the complete dechlorination of chlorobenzenes to benzene (B151609). acs.orgnih.govscientific.netresearchgate.net The reaction is believed to proceed via the generation of reactive hydrogen species on the palladium surface. scientific.netresearchgate.net

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Halides (Analogous Systems)

| Aryl Halide Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C, H₂ | 4-Chloro-2-nitrobenzoic acid | 92 | organic-chemistry.org |

| Monochlorobenzene | 0.1% Pd/Fe | Benzene | ~100 | acs.org |

| p-Chloroacetophenone | Polymer-supported Pd complex, HCO₂K | Acetophenone | 94-96 | mdpi.com |

| 4-Bromochlorobenzene | CaO (Mechanochemical) | Chlorobenzene & Benzene | >90 (debromination) | bibliotekanauki.pl |

Note: The data in this table is for analogous compounds and is intended to illustrate the general reactivity patterns.

Transformations Involving the Carbamate Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions.

The carbonyl group of the carbamate is generally less reactive towards nucleophiles than, for example, an acid chloride or an ester, due to the delocalization of the nitrogen lone pair. However, transformations at the carbonyl carbon are possible. For instance, aryl carbamates can be involved in Snieckus-Fries rearrangements upon orthometalation, leading to the formation of ortho-acylated phenols. nih.gov While this typically involves O-aryl carbamates, analogous reactivity for N-aryl carbamates could be envisioned under specific conditions.

Additionally, the Boc group can be cleaved and the resulting amine can be acylated in a one-pot procedure using acyl halide-methanol mixtures. organic-chemistry.org This method provides an efficient route to N-aryl amides from N-Boc protected anilines.

The N-H bond of the carbamate is acidic enough to be deprotonated by a strong base, allowing for subsequent functionalization at the nitrogen atom. N-alkylation or N-arylation of the carbamate nitrogen would lead to the formation of tertiary carbamates. Palladium-catalyzed cross-coupling reactions are a common method for the N-arylation of carbamates using aryl halides as coupling partners. researchgate.netresearchgate.net

Furthermore, the synthesis of substituted benzamido-phenylcarbamate derivatives has been reported through the condensation of a tert-butyl aminophenylcarbamate with various carboxylic acids using coupling reagents like EDCI and HOBt. nih.govresearchgate.net This demonstrates the feasibility of forming new amide bonds via the carbamate's nitrogen.

Table 2: Examples of N-H Functionalization of Aryl Carbamates (Analogous Systems)

| Carbamate Substrate | Reagent(s) | Product Type | Reference |

| tert-Butyl 2-aminophenylcarbamate | Substituted carboxylic acid, EDCI, HOBt | tert-Butyl 2-(substituted benzamido)phenylcarbamate | nih.govresearchgate.net |

| tert-Butyl carbamate | Aryl halide, Pd catalyst | N-Aryl tert-butyl carbamate | researchgate.netresearchgate.net |

| Primary alkyl carbamates | Aryl iodide, Cu catalyst, NaOtBu | Alkyl arylcarbamates | researchgate.net |

Note: The data in this table is for analogous compounds and is intended to illustrate the general reactivity patterns.

Investigating Potential Rearrangement Mechanisms

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. numberanalytics.comsynarchive.comwikipedia.org In its classic form, it involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. numberanalytics.comnih.gov For a Smiles rearrangement to occur in a system related to this compound, a nucleophilic site would need to be introduced, typically on a side chain attached to the carbamate nitrogen.

The rearrangement is generally favored when the migrating aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. numberanalytics.comnih.gov The presence of chloro and bromo substituents on the phenyl ring of the target molecule could potentially facilitate such a rearrangement, provided a suitable intramolecular nucleophile is present.

While direct examples of Smiles rearrangements involving tert-butyl arylcarbamates are not prevalent in the initial search, the rearrangement has been observed in related systems like ureas and thiocarbamates, where an aryl group migrates from a nitrogen to a carbon atom. manchester.ac.uk A radical version of the Smiles rearrangement has also been developed, expanding the scope of this transformation. nih.gov

For this compound itself, a hypothetical Smiles rearrangement would require prior modification to introduce a tethered nucleophile. For instance, N-alkylation with a chain containing a terminal alcohol or amine could create a substrate poised for such an intramolecular reaction. The likelihood and outcome of such a rearrangement would depend on the nature of the tether, the reaction conditions, and the electronic effects of the halogen substituents on the aromatic ring.

Derivatization, Analog Development, and Building Block Applications

Design and Synthesis of Structurally Diverse Analogues of Tert-butyl 5-bromo-2-chlorophenylcarbamate

The generation of analogs from the parent compound is a key strategy in drug discovery and materials science to explore structure-activity relationships (SAR) and to fine-tune molecular properties.

The phenyl ring of this compound is decorated with two different halogen atoms, which act as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond, enabling chemists to perform sequential couplings.

Common transformations to diversify the aromatic core include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.

Stille Coupling: Reaction with organostannanes to form new C-C bonds.

Cyanation: Introduction of a nitrile group, which can be further elaborated into other functional groups like carboxylic acids or amines.

These reactions can be performed selectively at the bromine position, leaving the chlorine atom intact for a subsequent, different transformation.

Table 1: Potential Aromatic Ring Modifications via Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Reaction Name | Reagent Type | Bond Formed | Typical Position of Initial Reaction |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | C-Br |

| Sonogashira | R-C≡CH | C-C | C-Br |

| Buchwald-Hartwig | R₂NH | C-N | C-Br |

| Stille | R-Sn(Bu)₃ | C-C | C-Br |

The tert-butoxycarbonyl (Boc) group is a common protecting group for anilines due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Alterations of the Tert-butyl Group: The tert-butyl group itself is generally not modified directly. Instead, the entire Boc group is removed to liberate the free aniline (B41778). This aniline can then be re-protected with a different carbamate (B1207046) or acylated to introduce a wide variety of substituents. For example, reaction with different chloroformates (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) would yield the corresponding ethyl carbamate or Cbz-protected derivatives.

Alterations of the Carbamate Linkage: The carbamate linkage is robust but can be cleaved to regenerate the parent 5-bromo-2-chloroaniline (B183919). This aniline is a key intermediate that can be derivatized in numerous ways, such as conversion to amides, sulfonamides, or ureas, fundamentally altering the original carbamate structure. nih.gov The tert-butyl group specifically can be subject to metabolism by cytochrome P450 enzymes, often undergoing hydroxylation. hyphadiscovery.com This metabolic instability can be a reason for medicinal chemists to replace it with alternative groups to improve the pharmacokinetic profile of a potential drug candidate. hyphadiscovery.com

Table 2: Strategies for Modifying the Carbamate Moiety This table is interactive. You can sort and filter the data.

| Modification Strategy | Reagents | Resulting Functional Group |

|---|---|---|

| Deprotection | Trifluoroacetic Acid (TFA) or HCl | Aniline (-NH₂) |

| Re-protection/Acylation | R-COCl, (RCO)₂O | Amide (-NHCOR) |

| Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

Role of this compound as a Versatile Synthetic Scaffold

A synthetic scaffold is a core molecular structure upon which a variety of substituents can be systematically attached. The title compound is an excellent example of such a scaffold.

This compound is an ideal starting material for linear or convergent synthetic strategies. In a typical multistep synthesis, a chemist might first perform a cross-coupling reaction at the more reactive C-Br position. The newly introduced group might alter the electronic properties of the ring, influencing the subsequent reaction at the C-Cl position. Finally, the Boc group can be removed to reveal the aniline, which can participate in a final coupling or cyclization step to complete the synthesis of a complex target molecule. This step-wise approach, enabled by the differential reactivity of the functional groups, allows for the controlled and predictable construction of complex molecular architectures. Related substituted phenylcarbamates are known to be key intermediates in the synthesis of biologically active compounds. researchgate.net

In the development of new chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions, it is crucial to understand the scope and limitations of the new methodology. "Informer" or "test" compound libraries are small sets of molecules with diverse functionalities designed to quickly probe the robustness of a reaction.

This compound is an excellent candidate for inclusion in such libraries for several reasons:

Differential Halide Reactivity: It allows chemists to test the selectivity of a new catalytic system for C-Br versus C-Cl bonds. A successful catalyst might be able to functionalize one site while leaving the other untouched.

Steric Hindrance: The ortho-chlorine atom and the bulky Boc-protected amine provide steric hindrance around the aromatic ring, testing the catalyst's ability to function with sterically demanding substrates.

Functional Group Tolerance: The presence of the carbamate group tests the compatibility of the new reaction with this common and electronically distinct functional group.

By observing the outcome of a reaction with this single "informer" molecule, researchers can quickly gather a significant amount of information about the selectivity and tolerance of their newly developed synthetic method.

Integration into Complex Molecular Architectures

The true value of a building block like this compound is demonstrated by its successful incorporation into larger, more complex molecules such as pharmaceuticals, agrochemicals, or organic electronic materials. The strategic, sequential functionalization of its reactive sites allows it to serve as a central linking piece, connecting different molecular fragments. For instance, a Suzuki reaction at the C-Br position could attach one part of a target molecule, a subsequent Buchwald-Hartwig amination at the C-Cl position could attach a second, and finally, deprotection and acylation of the aniline could introduce a third component. This modular approach is a cornerstone of modern synthetic chemistry, enabling the efficient and convergent synthesis of highly complex and functional molecular architectures from relatively simple, well-defined building blocks.

Synthesis of Polycyclic and Heterocyclic Compounds

The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring of this compound makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, which are essential for building complex cyclic systems. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective functionalization, a key strategy in multi-step organic synthesis.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are particularly powerful tools for this purpose. wesleyan.edu For instance, the more reactive C-Br bond can be selectively coupled with an arylboronic acid (Suzuki reaction) or an amine (Buchwald-Hartwig reaction), leaving the C-Cl bond intact for a subsequent transformation. This stepwise approach allows for the controlled assembly of biaryl or N-aryl precursors, which can then undergo intramolecular cyclization to form fused ring systems. organic-chemistry.org

A significant application of this methodology is in the synthesis of carbazoles, a class of nitrogen-containing tricyclic heterocycles. nih.gov Carbazoles are prominent structural motifs in a wide range of natural products, pharmaceuticals, and functional organic materials. rsc.orgnih.gov The synthesis can be envisioned via an initial palladium-catalyzed C-N coupling of this compound with a suitable partner to form a 2-aminobiphenyl (B1664054) derivative. Subsequent intramolecular C-H activation or a second cross-coupling reaction can then forge the final ring, yielding the carbazole (B46965) skeleton. organic-chemistry.orgbeilstein-journals.org The Boc-protecting group on the nitrogen atom plays a crucial role by preventing unwanted side reactions and can be easily removed under acidic conditions at a later stage of the synthesis.

The following table outlines potential reaction pathways for synthesizing heterocyclic precursors using this compound.

| Reaction Type | Coupling Partner | Potential Intermediate Product | Target Heterocycle Class |

| Suzuki Coupling | Arylboronic Acid | Boc-protected aminobiphenyl derivative | Carbazoles, Dibenzofurans |

| Buchwald-Hartwig Amination | Aniline or Amine | Boc-protected diaminobiphenyl derivative | Phenazines, Carbolines |

| Sonogashira Coupling | Terminal Alkyne | Boc-protected amino(alkynyl)benzene | Indoles, Quinolines |

Use in Building Block Libraries for Advanced Materials Research

In the field of materials science, a "building block" is a molecule with well-defined structural and functional features that can be assembled into larger, more complex structures like polymers or crystalline networks. this compound is an exemplary building block for the development of advanced organic materials, particularly for applications in electronics. Its rigid aromatic core, combined with multiple reactive sites, allows for its incorporation into precisely defined macromolecular architectures.

The di-halogenated nature of the molecule is particularly advantageous for creating conjugated polymers. Through reactions like Yamamoto or Suzuki polycondensation, the bromine and chlorine atoms can serve as coupling sites to link multiple monomer units together, forming an extended π-conjugated backbone. The electronic properties of such polymers, which are crucial for applications in organic electronics, can be fine-tuned by selecting appropriate co-monomers. acs.org Haloaniline-based polymers have been successfully used to construct electro-emissive devices and chemical sensors. researchgate.netresearchgate.net

Furthermore, molecules like this compound are valuable for creating libraries of compounds for high-throughput screening in materials discovery. By systematically reacting the bromo and chloro positions with a variety of different chemical moieties, a large number of derivatives with diverse electronic and physical properties can be rapidly synthesized. This approach accelerates the discovery of new materials with tailored characteristics for specific applications, such as:

Organic Light-Emitting Diodes (OLEDs): The carbazole derivatives that can be synthesized from this building block are widely used as host materials in phosphorescent OLEDs.

Organic Photovoltaics (OPVs): Polymers derived from such building blocks can act as electron donor or acceptor materials in the active layer of solar cells.

Covalent Organic Frameworks (COFs): The defined geometry and reactive sites allow for its use as a node or linker in the synthesis of highly ordered, porous crystalline materials for gas storage or catalysis. upenn.edu

The table below summarizes the key features of this compound that make it a valuable building block for materials research.

| Feature | Role in Materials Synthesis | Potential Application Area |

| Dihalogenated Phenyl Ring | Enables polymerization via cross-coupling reactions (e.g., Suzuki, Yamamoto). | Conjugated Polymers, Organic Conductors |

| Boc-Protected Amine | Can be deprotected to provide a reactive N-H site for further functionalization or to modulate electronic properties. | Dye-Sensitized Solar Cells, Sensor Arrays |

| Rigid Aromatic Core | Provides thermal stability and defined geometry to the resulting material. | Organic Thin-Film Transistors (OTFTs), COFs |

The strategic combination of these features allows chemists to precisely control the structure and, consequently, the function of the final material, making this compound a powerful tool in the design of next-generation organic materials.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of tert-butyl 5-bromo-2-chlorophenylcarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct chemical environments of protons in the molecule. For this compound, the spectrum is characterized by signals corresponding to the tert-butyl group, the amine proton, and the aromatic ring protons.

The nine protons of the tert-butyl (Boc) group are chemically equivalent due to free rotation, resulting in a prominent singlet in the upfield region of the spectrum, typically around 1.51 ppm. rsc.org The single amine (NH) proton gives rise to a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The three protons on the substituted phenyl ring appear as distinct signals in the downfield aromatic region. Their specific splitting patterns (multiplicity) and coupling constants (J-values) are dictated by their spatial relationships to one another, allowing for definitive assignment to their respective positions on the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.51 | Singlet (s) |

| -NH- | Variable | Broad Singlet (br s) |

| Aromatic H | ~7.3-7.6 | Multiplet (m) |

| Aromatic H | ~7.3-7.6 | Multiplet (m) |

| Aromatic H | ~7.3-7.6 | Multiplet (m) |

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal in the spectrum.

The spectrum of this compound is expected to show eight unique carbon signals. The tert-butyl group presents two signals: one for the three equivalent methyl carbons (around 28.3 ppm) and another for the quaternary carbon (around 80-81 ppm). rsc.org The carbonyl carbon of the carbamate (B1207046) functional group typically appears significantly downfield, around 152 ppm. rsc.org The remaining six signals correspond to the carbon atoms of the aromatic ring. The carbons directly bonded to the bromine, chlorine, and nitrogen atoms (C-Br, C-Cl, C-N) are deshielded to varying degrees, and their precise chemical shifts are instrumental in confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28.3 |

| -C(CH₃)₃ | ~81.0 |

| -C=O | ~152.5 |

| Aromatic C-H | ~120-135 |

| Aromatic C-H | ~120-135 |

| Aromatic C-H | ~120-135 |

| Aromatic C-Cl | ~125-130 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-N | ~135-140 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

While 1D NMR spectra identify the chemical environments of nuclei, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the exact elemental formula. For this compound (C₁₁H₁₃BrClNO₂), the calculated exact mass can be compared to the experimentally measured value to unequivocally confirm its atomic composition. The presence of bromine and chlorine atoms, which have distinct and well-defined isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic multi-peak cluster for the molecular ion, further validating the presence of these halogens in the structure.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrClNO₂ |

| Molecular Weight | 306.58 g/mol |

| Calculated Exact Mass ([M+H]⁺) | 306.9891 (for C₁₁H₁₄⁷⁹Br³⁵ClNO₂) |

Note: The exact mass is calculated for the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is widely used to assess the purity of a sample and confirm the identity of its components. researchgate.netmdpi.com

In an LC-MS analysis of this compound, the sample is first passed through an LC column (commonly a C18 column) where it is separated from any impurities or by-products. researchgate.net The eluent from the column is then introduced into the mass spectrometer. As the pure compound elutes at a characteristic retention time, the mass spectrometer detects its molecular weight, typically as the protonated molecule [M+H]⁺. researchgate.net This dual-check system of retention time and mass-to-charge ratio provides a high degree of confidence in both the purity and identity of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by probing its vibrational energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's constituent bonds.

The carbamate group (-NHCOO-) is central to the molecule's structure and presents several distinct vibrational signatures. The N-H stretching vibration typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is one of the most intense and characteristic bands, generally observed in the 1680-1740 cm⁻¹ range. mdpi.comnih.gov The position of this band can be influenced by hydrogen bonding. Furthermore, C-N stretching vibrations and N-H bending vibrations contribute to the fingerprint region of the spectrum, usually between 1500 cm⁻¹ and 1100 cm⁻¹. researchgate.net

The tert-butyl group introduces strong bands corresponding to C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are found in the 2950-3000 cm⁻¹ region. The characteristic "umbrella" deformation of the tert-butyl group can also be observed.

Vibrations associated with the substituted aromatic ring include C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands below 900 cm⁻¹. The presence of halogen substituents is also detectable; the C-Cl stretching vibration typically appears in the 700-800 cm⁻¹ range, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500-650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | ~3050 - 3150 |

| Aliphatic (C-H) | Stretching | 2950 - 3000 |

| Carbamate (C=O) | Stretching | 1680 - 1740 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Carbamate (C-N) | Stretching | 1100 - 1250 |

| Aryl Halide (C-Cl) | Stretching | 700 - 800 |

| Aryl Halide (C-Br) | Stretching | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and the forces governing crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline solid. For a compound like this compound, this technique would reveal exact bond lengths, bond angles, and torsion angles.

| Parameter | Typical Value | Description |

|---|---|---|

| C=O Bond Length | ~1.20 - 1.23 Å | Carbonyl bond of the carbamate group. |

| C-N Bond Length | ~1.33 - 1.37 Å | Amide-like C-N bond within the carbamate. |

| N-C(phenyl) Bond Length | ~1.41 - 1.44 Å | Bond connecting the nitrogen to the aromatic ring. |

| O-C(tert-butyl) Bond Length | ~1.47 - 1.50 Å | Bond connecting the ester oxygen to the tert-butyl group. |

| Dihedral Angle (Phenyl/Carbamate) | 30° - 85° | The twist between the aromatic ring and the carbamate plane. nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state packing of carbamate molecules is heavily influenced by intermolecular interactions. The carbamate group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a dominant feature in the crystal lattice. nih.gov

Typically, N-H···O=C hydrogen bonds link adjacent molecules, often forming infinite one-dimensional chains or dimeric motifs. nih.govresearchgate.net In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, for example, molecules are linked through N—H⋯O(carbonyl) hydrogen bonds, forming chains that extend throughout the crystal. nih.gov

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for analyzing the purity of this compound. ambeed.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a moderately polar compound like this carbamate, reversed-phase chromatography is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The components of the sample elute from the column at different times (retention times) based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column.

A gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time, is often used to ensure efficient separation and sharp peaks for all components in a sample. Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule absorbs ultraviolet light at specific wavelengths. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. UPLC operates on the same principles but uses columns with smaller particles and higher pressures, resulting in faster analysis times and improved separation efficiency.

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 5% to 95% B over 5-10 minutes) |

| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.5 - 1.5 mL/min (HPLC) |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a critical analytical technique for assessing the purity of this compound. This method is highly effective for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting residual starting materials, solvents, and thermally stable byproducts that may be present in the final product. The thermal lability of some carbamate compounds can present a challenge for GC analysis; however, with carefully optimized injector temperatures and rapid thermal gradients, thermal degradation can be minimized, allowing for accurate purity assessment. scispec.co.th

The primary application of GC in the context of this compound analysis is the determination of percentage purity. This is achieved by separating the main compound from any potential impurities. The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound. By comparing the peak area of the target compound to the total area of all detected peaks, a percentage purity can be calculated (assuming similar detector response factors for all components).

Furthermore, GC is instrumental in identifying volatile byproducts from the synthesis process. The synthesis of this compound typically involves the reaction of 5-bromo-2-chloroaniline (B183919) with a tert-butoxycarbonyl (Boc) donating agent, such as di-tert-butyl dicarbonate (B1257347), often in the presence of a solvent. Potential volatile impurities that could be detected by GC include:

Unreacted 5-bromo-2-chloroaniline.

Residual solvents (e.g., Toluene (B28343), Tetrahydrofuran (B95107) (THF), Acetonitrile).

Byproducts of the Boc-anhydride, such as tert-butanol (B103910).

A typical GC-MS method for this analysis would involve injecting a solution of the carbamate into a high-temperature injector port, which vaporizes the sample. The gaseous molecules are then carried by an inert gas (e.g., Helium) through a capillary column. The column, often coated with a non-polar or mid-polarity stationary phase, separates the compounds based on their boiling points and interactions with the phase. As compounds elute from the column, they enter a detector, such as a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.

In a representative analysis, a sample of synthesized this compound was dissolved in dichloromethane (B109758) and analyzed using a GC-MS system equipped with a DB-5ms capillary column, a common choice for the analysis of halogenated aromatic compounds. nih.govnih.gov The temperature program was designed to ensure the elution of lower-boiling point solvents and precursors before the main analyte, providing clear separation.

The table below outlines the typical parameters for such a GC method.

Table 1: Hypothetical Gas Chromatography (GC) Method Parameters The data in this table is interactive. Users can sort the columns to compare different parameters.

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (20:1 ratio) |

| Oven Program | 70 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-450 m/z |

The analysis of a production batch yielded the chromatogram data summarized in the table below. The identification of each compound was confirmed by comparing its mass spectrum with a reference library (e.g., NIST). The quantification is based on the relative peak area percentage.

Table 2: Representative GC-MS Data for Purity Analysis The data in this table is interactive. Users can sort columns and use the search function to filter results.

| Retention Time (min) | Compound Identified | Peak Area (%) | Notes |

|---|---|---|---|

| 3.85 | Toluene | 0.08 | Residual Solvent |

| 8.92 | 5-bromo-2-chloroaniline | 0.45 | Unreacted Starting Material |

| 14.21 | This compound | 99.35 | Main Product |

The results from this analysis indicate a high purity of 99.35% for the target compound, this compound. The primary impurities identified were the unreacted starting material, 5-bromo-2-chloroaniline (0.45%), and trace amounts of the residual solvent, toluene (0.08%). An additional minor, unidentified peak suggests the presence of a potential isomer, which would require further structural elucidation to confirm. This level of detailed analysis underscores the capability of GC to not only confirm the purity but also to provide crucial insights into the reaction efficiency and the nature of minor contaminants within the final product.

Theoretical and Computational Investigations of Tert Butyl 5 Bromo 2 Chlorophenylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For Tert-butyl 5-bromo-2-chlorophenylcarbamate, DFT calculations could elucidate the distribution of electrons within the molecule and the nature of its chemical bonds.

Key parameters that would be determined include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

These calculations would reveal how the substituent groups (tert-butyl, bromo, and chloro) influence the electronic properties of the phenylcarbamate core. The analysis of molecular orbitals would show the regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Interactive Data Table: Predicted Electronic Properties

| Property | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

Note: These are hypothetical values based on similar compounds and would require specific DFT calculations for validation.

Computational Spectroscopic Predictions (e.g., NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions, when compared with experimental data, can confirm the molecular structure. For this compound, calculations would help assign the signals of the aromatic protons and the distinct carbons in the phenyl ring and the tert-butyl group.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of the molecule. This information corresponds to the peaks observed in an IR spectrum. Key vibrational frequencies for this compound would include the N-H stretch, C=O stretch of the carbamate (B1207046) group, and various C-H and C-C vibrations of the aromatic ring and the tert-butyl group.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and flexibility of molecules.

Energy Minimization and Conformational Landscape Mapping

This compound possesses rotational freedom around several single bonds, particularly the N-C bond of the carbamate and the C-O bond. Energy minimization calculations would identify the most stable three-dimensional arrangement (conformation) of the molecule. By systematically rotating these bonds and calculating the energy of each resulting structure, a conformational landscape map can be generated. This map reveals the low-energy conformations that the molecule is most likely to adopt.

Docking Studies for Hypothetical Binding Interactions (if applicable to non-clinical applications)

While clinical applications are beyond the scope of this article, molecular docking could be used to investigate the potential binding of this compound to various protein targets in non-clinical contexts, such as in agricultural or materials science research. Docking simulations would predict the preferred binding orientation and affinity of the molecule within the active site of a target protein, providing insights into its potential mechanism of action at a molecular level.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for studying the pathways of chemical reactions. For this compound, this could involve investigating its synthesis or its reactivity in various chemical transformations.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the feasibility of a proposed reaction mechanism, including the activation energy, which determines the reaction rate. For instance, computational studies could explore the mechanism of the carbamate formation or subsequent reactions involving the bromo and chloro substituents.

Prediction of Selectivity in Chemical Transformations

No dedicated computational studies on the prediction of selectivity (e.g., regioselectivity or stereoselectivity) in chemical transformations of this compound have been reported. Such studies would typically involve comparing the energy barriers of different reaction pathways leading to various products. Without specific computational models or experimental results for this compound, any discussion on predicting its reaction selectivity would be purely speculative and fall outside the scope of documented scientific findings.

Future Research Directions and Emerging Paradigms in Tert Butyl 5 Bromo 2 Chlorophenylcarbamate Chemistry

Exploration of Chemo- and Regioselective Transformations

The structure of tert-butyl 5-bromo-2-chlorophenylcarbamate, featuring two distinct halogen atoms (bromine and chlorine) on the phenyl ring, presents a rich platform for investigating chemo- and regioselective transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be tuned to react preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled synthesis of complex, polysubstituted aromatic compounds. mdpi.com Future studies will aim to develop highly selective catalysts and reaction conditions to precisely control which site on the molecule reacts, thereby enabling the streamlined synthesis of diverse derivatives with tailored functionalities. mdpi.com

Application of Flow Chemistry and Microreactor Technology for Continuous Synthesis

The application of flow chemistry and microreactor technology offers a paradigm shift from traditional batch processing to continuous manufacturing. beilstein-journals.org These technologies provide significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling hazardous intermediates. beilstein-journals.orgnih.govrsc.org For the synthesis of this compound, a continuous-flow process could lead to higher yields, improved product purity, and facile scalability. nih.gov The concept of "flash chemistry," which utilizes microreactors to conduct extremely fast reactions in a highly controlled manner, could be employed to manage reactive intermediates effectively. scilit.com This approach is particularly advantageous for multistep syntheses, enabling the integration of reaction and purification steps into a seamless, automated process. nih.govwiley-vch.de

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design

Advanced Studies on Supramolecular Interactions